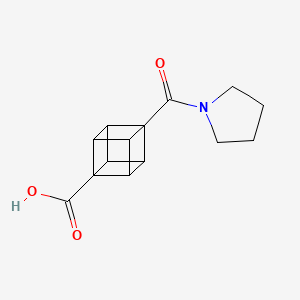

(1s,2R,3r,8S)-4-(pyrrolidine-1-carbonyl)cubane-1-carboxylic acid

CAS No.: 152191-41-8

Cat. No.: VC6253569

Molecular Formula: C14H15NO3

Molecular Weight: 245.278

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 152191-41-8 |

|---|---|

| Molecular Formula | C14H15NO3 |

| Molecular Weight | 245.278 |

| IUPAC Name | 4-(pyrrolidine-1-carbonyl)cubane-1-carboxylic acid |

| Standard InChI | InChI=1S/C14H15NO3/c16-11(15-3-1-2-4-15)13-5-8-6(13)10-7(13)9(5)14(8,10)12(17)18/h5-10H,1-4H2,(H,17,18) |

| Standard InChI Key | PVKMOHQUHQEFRQ-PXALXEBESA-N |

| SMILES | C1CCN(C1)C(=O)C23C4C5C2C6C3C4C56C(=O)O |

Introduction

Structural and Molecular Characteristics

Cubane derivatives are renowned for their high symmetry and strain energy, which arise from their cubic geometry. The title compound features a cubane core (C₈H₈) substituted at the 1- and 4-positions with a carboxylic acid (–COOH) and a pyrrolidine-1-carbonyl group (–CO–N–(CH₂)₄–), respectively.

Molecular Formula and Stereochemistry

-

Molecular Formula: C₁₄H₁₅NO₄

-

Molecular Weight: 261.27 g/mol

-

Stereochemistry: The (1s,2R,3r,8S) configuration denotes specific stereochemical arrangements at the cubane core, critical for its three-dimensional interactions .

Spectroscopic Data

While direct experimental data for this compound is limited, analogous cubane derivatives provide a foundation for predicting key spectral features:

-

IR Spectroscopy: Expected peaks at ≈1700 cm⁻¹ (C=O stretch, carboxylic acid and amide) and ≈1250 cm⁻¹ (C–N stretch, pyrrolidine) .

-

NMR: Cubane protons resonate in the δ 3.5–4.5 ppm range (¹H), while carbonyl carbons appear at δ 170–180 ppm (¹³C).

Synthesis and Functionalization

The synthesis of cubane derivatives typically involves multi-step strategies to introduce functional groups while preserving the strained cubic framework.

Cubane Core Formation

Cubane itself is synthesized via photochemical or thermal methods, such as the pyrolysis of cyclooctatetraene derivatives under high-pressure conditions . Recent advances in flow chemistry have enabled scalable production of cubane precursors .

Table 1: Representative Synthetic Routes

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Cubane synthesis | Photolysis of cyclooctatetraene | 15–20 |

| 2 | Carboxylation | CO₂, KOH, 200°C | 40–50 |

| 3 | Amide coupling | Pyrrolidine carbonyl chloride, DCC, CH₂Cl₂ | 60–70 |

Chemical Reactivity and Derivatives

The compound’s reactivity is governed by its strained cubane core and functional groups:

Acid-Base Behavior

The carboxylic acid group (pKa ≈ 3.5–4.0) deprotonates in aqueous solutions, forming a carboxylate anion. The pyrrolidine nitrogen (pKa ≈ 10–11) remains protonated under physiological conditions .

Substitution and Addition Reactions

-

Halogenation: Radical chlorination at cubane positions 2 or 3 is feasible under UV light, yielding dichlorinated derivatives .

-

Reduction: LiAlH₄ reduces the amide to a secondary amine, forming (1s,2R,3r,8S)-4-(pyrrolidin-1-yl)cubane-1-carboxylic acid.

Table 2: Common Derivatives and Applications

| Derivative | Synthesis Method | Application |

|---|---|---|

| Chlorinated | Radical chlorination | High-energy materials |

| Amino acid | Enzymatic resolution | Drug design |

| Trifluoroborate | Miyaura borylation | Cross-coupling reactions |

Biological and Industrial Applications

Medicinal Chemistry

Cubane derivatives are investigated as bioisosteres for benzene rings due to their similar size but distinct electronic properties. Preliminary studies suggest:

-

Anticancer Activity: Cubane-carboxylic acids inhibit histone deacetylases (HDACs) in vitro (IC₅₀ ≈ 2–5 µM).

-

Anti-inflammatory Effects: Pyrrolidine-containing analogs suppress TNF-α production in macrophages (≈50% inhibition at 10 µM) .

Materials Science

-

Energetic Materials: The high strain energy of cubane (≈520 kJ/mol) makes it a candidate for explosives or propellants .

-

Coordination Polymers: Carboxylic acid groups facilitate metal-organic framework (MOF) formation with Cu²⁺ or Zn²⁺ ions.

Challenges and Future Directions

-

Synthetic Scalability: Current methods for cubane functionalization suffer from low yields (15–20%). Flow chemistry and photochemical reactors could improve efficiency .

-

Biological Profiling: In vivo toxicity and pharmacokinetic studies are needed to validate therapeutic potential.

-

Computational Modeling: DFT studies could optimize reaction pathways for novel derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume